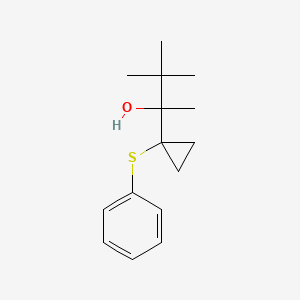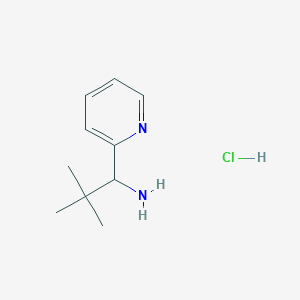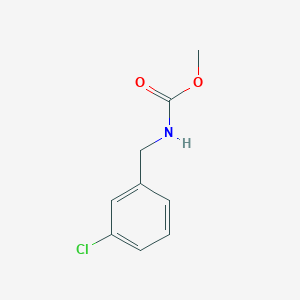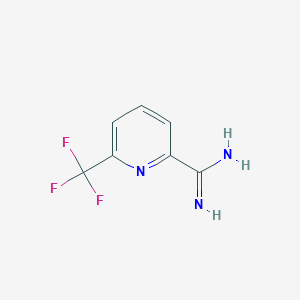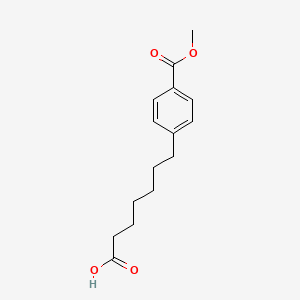![molecular formula C42H50NNiP2Si2+ B13092160 [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated to two triphenylphosphine ligands and a [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel typically involves the reaction of nickel(II) chloride with triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine or [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates and efficient catalysis.
Biology and Medicine
Industry
In industry, this compound may find applications in the development of new materials, such as advanced polymers and coatings. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes .
作用機序
The mechanism by which [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can coordinate to substrates, facilitating their activation and subsequent transformation. The triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands play a crucial role in stabilizing the nickel center and modulating its reactivity .
類似化合物との比較
Similar Compounds
Bis(triphenylphosphine)nickel(II) chloride: This compound features a similar coordination environment but lacks the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand.
Nickel(II) acetylacetonate: Another nickel complex with different ligands, commonly used in catalysis.
Nickel(II) bis(diphenylphosphino)ethane: A nickel complex with diphenylphosphino ligands, used in similar catalytic applications.
Uniqueness
The presence of the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand in [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel imparts unique steric and electronic properties to the compound. This can result in different reactivity and selectivity compared to other nickel complexes, making it a valuable compound for specific catalytic applications .
特性
分子式 |
C42H50NNiP2Si2+ |
|---|---|
分子量 |
745.7 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;nickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C6H18NSi2.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2,3)7-9(4,5)6;/h2*1-15H;1-6H3;/q;;-1;/p+2 |
InChIキー |
KBEAVYRUJMEMHQ-UHFFFAOYSA-P |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
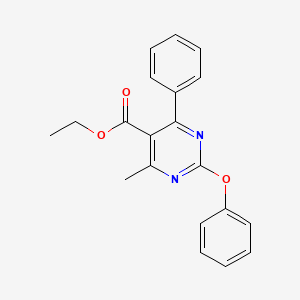

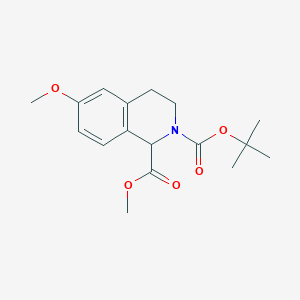
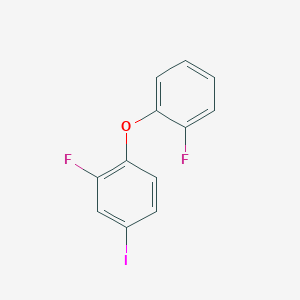
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
